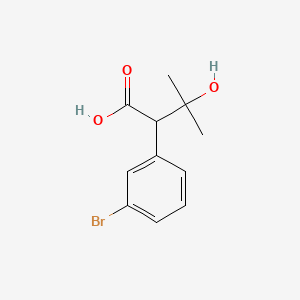
2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the hydroxy and methylbutanoic acid groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(3-Bromophenyl)-3-oxobutanoic acid, while reduction of the bromophenyl group can produce 2-(3-Phenyl)-3-hydroxy-3-methylbutanoic acid.
Scientific Research Applications
2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in aromatic interactions, while the hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid
- 2-(3-Chlorophenyl)-3-hydroxy-3-methylbutanoic acid
- 2-(3-Bromophenyl)-3-hydroxy-3-ethylbutanoic acid
Uniqueness
2-(3-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both hydroxy and methylbutanoic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,15)9(10(13)14)7-4-3-5-8(12)6-7/h3-6,9,15H,1-2H3,(H,13,14) |
InChI Key |
RWLISHJJSDSSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)Br)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


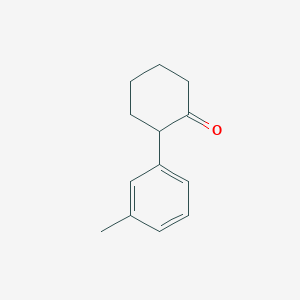
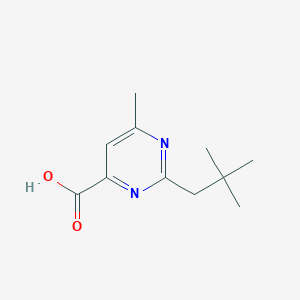
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
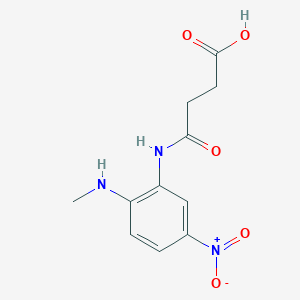
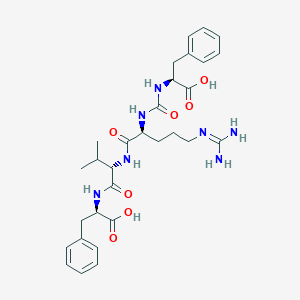
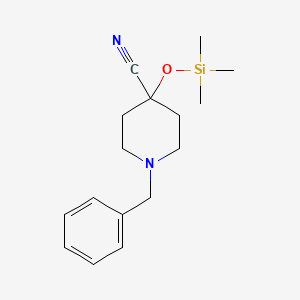
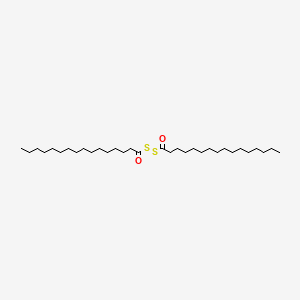
![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
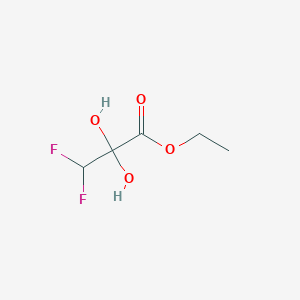

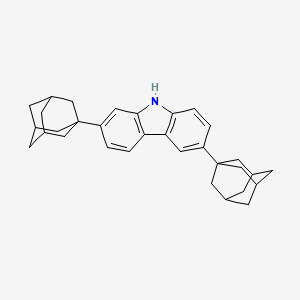
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
